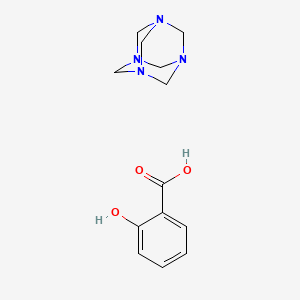
Methenamine salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methenamine salicylate is a compound that combines methenamine, a urinary antiseptic, with salicylate, a nonsteroidal anti-inflammatory drug (NSAID). Methenamine is known for its ability to slow the growth of bacteria, while salicylate provides pain relief and reduces inflammation. This combination is primarily used to relieve symptoms of bladder infections or irritation, such as painful or burning urination and frequent urination .
準備方法
Synthetic Routes and Reaction Conditions: Methenamine is synthesized through the reaction of formaldehyde and ammonia. The reaction typically occurs in an aqueous solution, where formaldehyde and ammonia are combined in a 1:4 molar ratio, leading to the formation of methenamine. The reaction is exothermic and requires careful temperature control to avoid decomposition .
Salicylate, specifically sodium salicylate, is produced by neutralizing salicylic acid with sodium hydroxide. The reaction is straightforward and occurs at room temperature, resulting in the formation of sodium salicylate and water .
Industrial Production Methods: Industrial production of methenamine involves the continuous reaction of formaldehyde and ammonia in large reactors, followed by crystallization and purification processes to obtain high-purity methenamine. Sodium salicylate is produced on an industrial scale by reacting salicylic acid with sodium hydroxide in large mixing tanks, followed by filtration and drying to obtain the final product .
Types of Reactions:
Oxidation: Methenamine can undergo oxidation to form formaldehyde and ammonia. This reaction is typically catalyzed by acidic conditions.
Reduction: Salicylate can be reduced to salicylic acid under specific conditions.
Substitution: Methenamine can participate in substitution reactions where its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Acidic conditions and oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various halogenating agents for substitution reactions.
Major Products:
Oxidation of Methenamine: Formaldehyde and ammonia.
Reduction of Salicylate: Salicylic acid.
Substitution Products: Depending on the substituent introduced, various substituted methenamine derivatives
科学的研究の応用
Methenamine salicylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in studies related to urinary tract infections and bacterial growth inhibition.
Medicine: Utilized in the treatment and prevention of urinary tract infections, providing both antibacterial and anti-inflammatory effects.
Industry: Used in the production of resins, adhesives, and as a preservative in various formulations .
作用機序
Methenamine exerts its effects by hydrolyzing in acidic urine to produce formaldehyde, which is bactericidal. This hydrolysis reaction is facilitated by the acidic environment of the urinary tract. Salicylate works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins that cause inflammation, pain, and fever. The combination of these two mechanisms provides both antibacterial and anti-inflammatory effects .
類似化合物との比較
Methenamine Hippurate: Another salt form of methenamine used for similar purposes.
Methenamine Mandelate: Similar to methenamine hippurate but with a different salt form.
Sodium Salicylate: Used independently as an NSAID.
Phenyl Salicylate: Another salicylate derivative with similar anti-inflammatory properties
Uniqueness: Methenamine salicylate is unique due to its dual action of antibacterial and anti-inflammatory effects, making it particularly effective for treating urinary tract infections. The combination of methenamine and salicylate provides a broader spectrum of action compared to using either compound alone .
特性
CAS番号 |
620-34-8 |
|---|---|
分子式 |
C13H18N4O3 |
分子量 |
278.31 g/mol |
IUPAC名 |
2-hydroxybenzoic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H6O3.C6H12N4/c8-6-4-2-1-3-5(6)7(9)10;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-4,8H,(H,9,10);1-6H2 |
InChIキー |
DXPBGQWPULFACQ-UHFFFAOYSA-N |
正規SMILES |
C1N2CN3CN1CN(C2)C3.C1=CC=C(C(=C1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


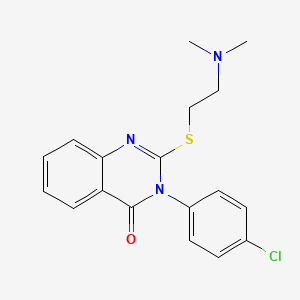
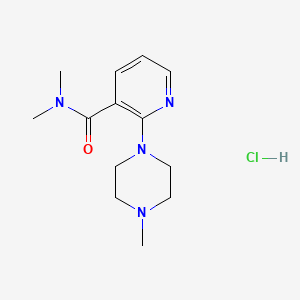
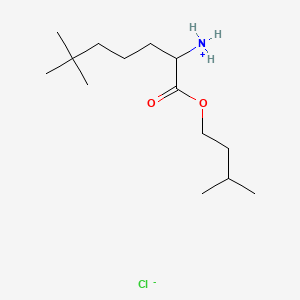
![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
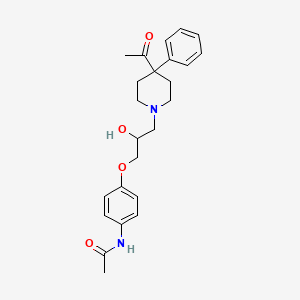
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)
![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)
![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
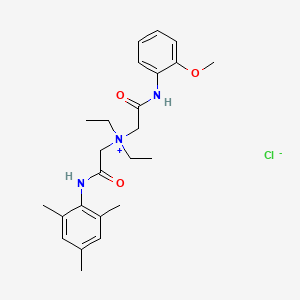
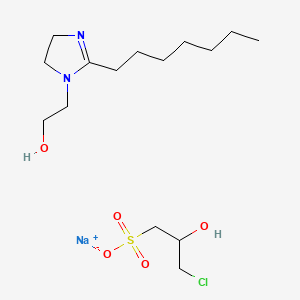
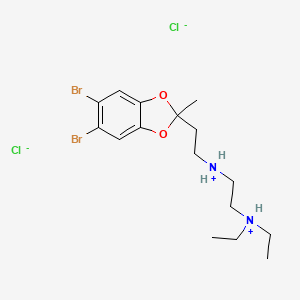
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
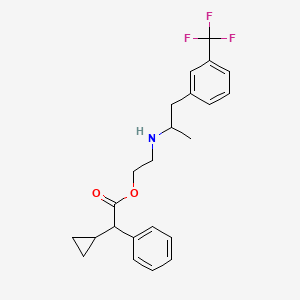
![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
